molecular formula C13H19NO3 B12593696 N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide CAS No. 649558-98-5

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide

Cat. No.: B12593696
CAS No.: 649558-98-5
M. Wt: 237.29 g/mol
InChI Key: CLKAZCMLVMUVSM-UHFFFAOYSA-N
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Description

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide is an organic compound characterized by the presence of a phenyl ring substituted with an acetamide group and a 1,5-dihydroxypentan-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide typically involves the reaction of 2-aminophenol with 1,5-dihydroxy-2-pentanone under acidic conditions to form the intermediate, which is then acetylated using acetic anhydride. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of 2-aminophenol and 1,5-dihydroxy-2-pentanone

    Reaction Control: Maintaining optimal temperature and pH

    Purification: Crystallization and filtration to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(1,5-dioxopentan-2-yl)phenylacetamide.

    Reduction: Formation of N-[2-(1,5-dihydroxypentan-2-yl)phenyl]ethylamine.

    Substitution: Formation of halogenated derivatives such as N-[2-(1,5-dihydroxypentan-2-yl)-4-bromophenyl]acetamide.

Scientific Research Applications

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Pathways Involved: Inhibition of the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide
  • N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]formamide

Uniqueness

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a higher affinity for certain enzymes and better pharmacokinetic properties.

Properties

CAS No.

649558-98-5

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[2-(1,5-dihydroxypentan-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H19NO3/c1-10(17)14-13-7-3-2-6-12(13)11(9-16)5-4-8-15/h2-3,6-7,11,15-16H,4-5,8-9H2,1H3,(H,14,17)

InChI Key

CLKAZCMLVMUVSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(CCCO)CO

Origin of Product

United States

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